
3-Chloro-6-cyclopropylpyridazine
Overview
Description
3-Chloro-6-cyclopropylpyridazine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-cyclopropylpyridazine is 1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-6-cyclopropylpyridazine is a solid compound . It has a molecular weight of 154.6 . The compound’s InChI code is 1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 .Scientific Research Applications
Biochemical Research
3-Chloro-6-cyclopropylpyridazine: is a building block in biochemical research, particularly in the synthesis of complex molecules . Its high purity makes it suitable for creating derivatives for biochemical assays.
Antifungal Agents
Pyridazine derivatives, including those related to 3-Chloro-6-cyclopropylpyridazine , have shown promising antifungal activities. They are used in developing new antifungal agents against various plant pathogens .
Agricultural Chemistry
In agricultural chemistry, 3-Chloro-6-cyclopropylpyridazine derivatives can be employed as plant growth regulators and crop protection agents. Their potential to improve crop resilience is significant .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with specific biological activities .
Insecticidal Activity
Derivatives of 3-Chloro-6-cyclopropylpyridazine have been tested for their insecticidal activity, showing effectiveness against certain insect species, which could lead to new insecticides .
Development of Fungicides
The structural framework of 3-Chloro-6-cyclopropylpyridazine allows for the development of novel fungicides. These are essential in controlling fungal diseases in crops .
Pharmaceutical Research
In pharmaceutical research, 3-Chloro-6-cyclopropylpyridazine is used to create compounds with potential therapeutic effects, such as anti-inflammatory agents .
Material Science
Lastly, in material science, this compound could be used to develop new materials with unique properties, such as conducting polymers or molecular sensors .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It is known that pyridazine derivatives interact with their targets by inhibiting calcium ion influx . This interaction results in changes in cellular processes, particularly those involving calcium-dependent signaling pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density , suggest that it may have good bioavailability.
Result of Action
Based on the known effects of pyridazine derivatives, it can be inferred that the compound may have a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and antifungal properties .
Action Environment
For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be optimal for maintaining its stability and efficacy.
properties
IUPAC Name |
3-chloro-6-cyclopropylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680476 | |
| Record name | 3-Chloro-6-cyclopropylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-cyclopropylpyridazine | |
CAS RN |
1046816-38-9 | |
| Record name | 3-Chloro-6-cyclopropylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-cyclopropylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)

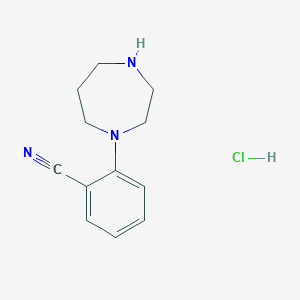

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
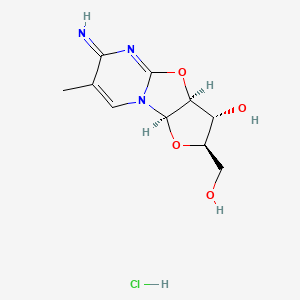

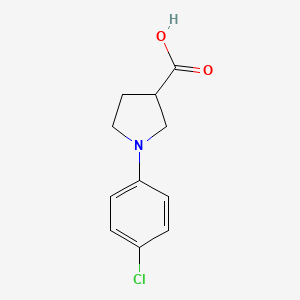


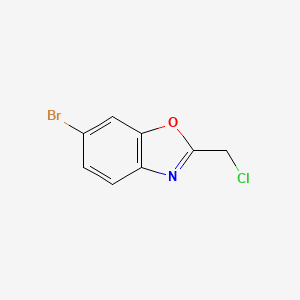
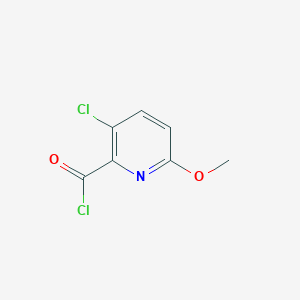
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
